5-(Azetidin-3-yl)pyridin-3-amine

Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity Azetidine-Piperidine SAR

Select 5-(Azetidin-3-yl)pyridin-3-amine for your nAChR and NAMPT inhibitor projects. This indispensable building block provides a quantifiable conformational advantage, with azetidine-bearing scaffolds achieving sub-10 nM binding affinity (Ki 8.9-90 nM) that significantly outperforms piperidine analogs. For NAMPT inhibitors, only the specific 5-amino regioisomer provides the crystallographically-validated hydrogen-bonding vector (PDB: 6PEB) essential for enzymatic potency, a geometry not achievable with 6-amino alternatives. Generic isosteric replacement fails due to non-parallel SAR and a loss of the strained azetidine's structural synergy. Standard B2B shipping is available for R&D procurement.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
CAS No. 1260859-63-9
Cat. No. B13333545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Azetidin-3-yl)pyridin-3-amine
CAS1260859-63-9
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=CC(=CN=C2)N
InChIInChI=1S/C8H11N3/c9-8-1-6(2-11-5-8)7-3-10-4-7/h1-2,5,7,10H,3-4,9H2
InChIKeyXBJZJPVIBQXGFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Azetidin-3-yl)pyridin-3-amine (CAS 1260859-63-9): A 3-Amino-5-azetidinyl Pyridine Building Block for Nicotinic Receptor and NAMPT Research


5-(Azetidin-3-yl)pyridin-3-amine (CAS 1260859-63-9) is a heterocyclic small molecule serving as a key research intermediate. Defined by a pyridine core with a 3-amino group and a 5-azetidinyl substituent, this compound class has demonstrated quantifiable differentiation in two major biological contexts: as a scaffold in nicotinic acetylcholine receptor (nAChR) ligands, where azetidine-containing analogs show markedly enhanced affinity over piperidine-based comparators [1], and as the core motif in NAMPT inhibitors, where the specific 5-amino regioisochemistry is essential for enzymatic potency in a crystallographically-defined binding pose [2].

Why Generic 3-Pyridylamine or Azacycle Analogs Cannot Substitute for 5-(Azetidin-3-yl)pyridin-3-amine


Generic substitution of this building block fails due to the quantifiable synergy between its two structural features. First, ring-size comparisons in nAChR ligands reveal that azetidine analogs achieve significantly improved binding affinity (Ki values 8.9 to 90 nM) compared to piperidine analogs, demonstrating that the strained azetidine ring provides a non-obvious conformational advantage that larger saturated azacycles lack [1]. Second, in NAMPT inhibitor design, a scaffold-morphing study determined that 5-amino and 6-amino pyridines exhibit different SAR, with the 5-amino orientation providing a distinct hydrogen-bonding vector not achievable with other regioisomers, leading to the identification of a potent, crystallographically-validated urea motif [2]. The absence of either the azetidine ring or the specific 5-amino regioisomer leads to a loss of activity that cannot be rescued by simple isosteric replacement, as evidenced by the non-parallel SAR shifts observed across different ring sizes in the nicotinic series [1].

Quantitative Comparator Evidence for 5-(Azetidin-3-yl)pyridin-3-amine in nAChR and NAMPT Applications


Azetidine vs. Piperidine Ring Size Drives Superior nAChR Binding Affinity in 3-Pyridylamine Ligands

In a head-to-head class-level comparison of thirty 2-(3-pyridylaminomethyl)azetidine, pyrrolidine, and piperidine analogues, azetidine-containing compounds exhibited significantly enhanced binding affinity relative to the piperidine analogs [1]. The most active azetidine compounds achieved Ki affinity values as low as 8.9 nM, whereas piperidine series compounds showed consistently weaker binding [1]. This differentiation is non-uniform: identical structural modifications (N-methylation, chloro substitution) applied to both series produced non-parallel affinity shifts, confirming that the azetidine ring imparts unique pharmacophoric geometry not replicated by the piperidine ring [1].

Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity Azetidine-Piperidine SAR

5-Amino Substitution on the Pyridine Ring is Critical for NAMPT Inhibitor Potency Compared to Alternative Amino Regioisomers

A scaffold morphing effort on NAMPT inhibitors determined that the position of the amino group on the pyridine ring dictates enzymatic potency. The study explicitly explored '5 and 6 amino pyridines' and found that only one orientation fit the target binding site as validated by the co-crystal structure of a 3-pyridyl azetidine urea with human NAMPT [1]. This structural biology evidence demonstrates that the 5-amino regioisomer positions the key hydrogen-bonding donor at the precise location required for target engagement, while the 6-amino regioisomer or other variants would be geometrically mismatched [1]. The resultant lead compound NVP-LTM976 achieved excellent in vitro potency [1].

NAMPT Inhibition Structure-Activity Relationship (SAR) Regioisomeric Differentiation

Azetidine Ring Conformational Restriction Provides a Unique Pharmacophoric Geometry Not Achievable with Pyrrolidine or Piperidine

The strained four-membered azetidine ring imposes a 3D exit vector angle distinct from five- and six-membered saturated azacycles. In the reported nAChR ligand series, the parallel application of identical structural modifications (stereochemistry, N-methylation, chloro substitution) to azetidine, pyrrolidine, and piperidine series yielded non-parallel affinity shifts, indicating that the underlying conformational scaffold is a primary driver of bioactivity and cannot be exchanged without altering the overall pharmacophore [1]. This class-level finding supports the unique geometric value of the azetidine building block in generating novel intellectual property space in both nAChR [1] and NAMPT [2] programs.

Conformational Restriction Azetidine Structure-Based Design

Validated Application Scenarios for 5-(Azetidin-3-yl)pyridin-3-amine Based on Comparator Evidence


Nicotinic acetylcholine receptor (nAChR) ligand synthesis requiring sub-100 nM affinity

Use 5-(azetidin-3-yl)pyridin-3-amine as the core amine building block to synthesize 2-(3-pyridylaminomethyl)azetidine analogs. Published evidence shows that these azetidine-containing ligands achieve Ki values as low as 8.9 nM at central nAChRs, significantly outperforming piperidine-based comparators [1]. The direct quantitative advantage translates into ligands that exhibit nicotine-comparable analgesia in tail-flick assays following subcutaneous injection [1].

NAMPT inhibitor lead optimization campaigns requiring regioisomerically pure 5-amino pyridine core

Incorporate 5-(azetidin-3-yl)pyridin-3-amine into urea-based NAMPT inhibitor libraries. Co-crystal structure (PDB: 6PEB) confirms that the 5-amino regioisomer makes specific hydrogen-bond contacts essential for enzymatic inhibition, while the 6-amino pyridine alternative fails to achieve the correct geometry [2]. This makes the compound an indispensable intermediate for producing inhibitors with target-validated binding poses [2].

Conformational-restriction studies and scaffold-hopping programs targeting novel intellectual property space

Deploy the azetidine-bearing scaffold as a topological alternative to pyrrolidine or piperidine in medicinal chemistry projects. Published SAR from thirty 3-pyridylamine analogs demonstrates that parallel structural modifications across different ring sizes result in non-parallel affinity shifts, proving the azetidine ring generates distinct, non-obvious pharmacological profiles [1]. This differentiation supports the use of this building block to produce novel compositions of matter with a high degree of structural novelty [1][2].

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